molecular formula C19H25NOSi B1280342 tert-Butyldimethylsilyl N-Phenylbenzimidate CAS No. 404392-70-7

tert-Butyldimethylsilyl N-Phenylbenzimidate

Cat. No. B1280342
M. Wt: 311.5 g/mol
InChI Key: CQKWSHDUCPVOAI-UHFFFAOYSA-N
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Description

tert-Butyldimethylsilyl N-Phenylbenzimidate is a chemical compound that is part of a broader class of silylating agents used in organic synthesis. These agents are crucial for protecting functional groups in complex molecules during multi-step synthetic processes. The tert-butyldimethylsilyl (TBDMS) group, in particular, is known for its ability to protect hydroxyl groups due to its stability under various conditions and its susceptibility to removal by specific agents when desired .

Synthesis Analysis

The synthesis of tert-butyldimethylsilyl derivatives typically involves the use of tert-butyldimethylsilyl chloride as a silylating agent. For example, the synthesis of various mono-, di-, and tri-O-tert-butyldimethylsilyl derivatives of guanosines has been achieved through the silylation of N2-benzoyl- and N2-isobutyrylguanosin . This demonstrates the versatility of TBDMS derivatives in the protection of nucleosides, which are essential building blocks in the synthesis of oligonucleotides.

Molecular Structure Analysis

The molecular structure of TBDMS derivatives is characterized by the presence of the bulky tert-butyl group attached to a silicon atom, which is also bonded to two methyl groups. This structural feature imparts significant steric hindrance, protecting the functional group from unwanted reactions. The structure of these compounds can be elucidated using various spectroscopic methods such as 1H-, 13C-, and 31P-NMR, as well as UV and CD spectra, which provide detailed information about the electronic and spatial configuration of the molecule .

Chemical Reactions Analysis

TBDMS derivatives are known for their stability, which allows them to withstand a variety of chemical reactions. For instance, the ethers of TBDMS are stable in water or alcohol bases under normal conditions and are also resistant to hydrogenolysis and mild chemical reduction . This stability is a key attribute that makes TBDMS groups suitable for protecting hydroxyl groups during the synthesis of sensitive molecules like prostaglandins.

Physical and Chemical Properties Analysis

The physical and chemical properties of TBDMS derivatives are influenced by their molecular structure. The tert-butyl group enhances the hydrolytic stability of the silyl ethers, making them suitable for applications that require resistance to acid or base conditions, such as partitioning between organic solvents, thin-layer chromatography, and column chromatography. Additionally, the derivatives formed using tert-butyldimethylsilyl groups are often volatile, which is advantageous for analyses like gas chromatography with electron-capture detection .

Scientific Research Applications

Protecting Group in Nucleoside Synthesis

The tert-butyldimethylsilyl group is used as a protective group in the synthesis of nucleosides. It reacts selectively with hydroxyl groups in nucleosides, particularly with the 5′-hydroxyl of deoxynucleosides. This group can be removed under specific conditions without affecting other acid or base labile protecting groups, making it stable to phosphorylation conditions. This utility is vital for synthesizing a variety of protected deoxynucleosides efficiently, thereby introducing a new, versatile protecting group in the nucleoside and nucleotide field (Ogilvie, 1973).

Synthesis of Phytoalexins

The tert-butyldimethylsilyl group finds application in the synthesis of phytoalexins such as vignafuran, 6-demethylvignafuran, and moracin M. By employing directed lithiation reactions, it facilitates the creation of benzylic anions which are crucial intermediates in producing various phytoalexins. This method showcases the group's utility in the efficient and versatile synthesis of natural products (Watanabe, Kawanishi, & Furukawa, 1991).

Gas Chromatographic Analysis

Tert-butyldimethylsilyl derivatives are used in capillary gas chromatographic analysis of a variety of compounds. These derivatives facilitate the determination and quantitative analysis of various substances like catecholamine metabolites, oxyanions, and non-steroidal anti-inflammatory drugs (NSAIDs) in different matrices, such as urine and serum. This application is critical in fields like clinical diagnostics and pharmacokinetics (Muskiet et al., 1981; Mawhinney, 1983; Kim et al., 1993).

Hydroxyl Group Protection

The tert-butyldimethylsilyl group is employed to protect hydroxyl groups in various chemical contexts. This protection is essential in synthesizing complex organic molecules, where it offers stability under a range of conditions and can be selectively removed when needed. Its use has been particularly highlighted in the synthesis of prostaglandins and other biologically significant compounds (Corey & Venkateswarlu, 1972).

Safety And Hazards

“tert-Butyldimethylsilyl N-Phenylbenzimidate” is classified as a skin irritant (H315) and can cause serious eye irritation (H319) . Precautionary measures include washing skin thoroughly after handling, wearing protective gloves/eye protection/face protection, and seeking medical advice if skin irritation or eye irritation persists .

properties

IUPAC Name

[tert-butyl(dimethyl)silyl] N-phenylbenzenecarboximidate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25NOSi/c1-19(2,3)22(4,5)21-18(16-12-8-6-9-13-16)20-17-14-10-7-11-15-17/h6-15H,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQKWSHDUCPVOAI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C)(C)OC(=NC1=CC=CC=C1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25NOSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20458504
Record name tert-Butyldimethylsilyl N-Phenylbenzimidate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20458504
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

311.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyldimethylsilyl N-Phenylbenzimidate

CAS RN

404392-70-7
Record name tert-Butyldimethylsilyl N-Phenylbenzimidate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20458504
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-Butyldimethylsilyl N-Phenylbenzimidate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
W Muramatsu, H Yamamoto - Journal of the American Chemical …, 2021 - ACS Publications
… Several alternatives for TBS protection, such as tert-butyldimethylsilyl-N-phenylbenzimidate (TBSBEZA) and N,O-bis(tert-butyldimethylsilyl)acetamide (BTBSA), can be used instead of …
Number of citations: 23 pubs.acs.org
J Lin, WL Wu, AH Zhong, YP Xian, HN Zhong… - Food Packaging and …, 2023 - Elsevier
Emerging biodegradable food contact materials (FCMs) are omnipresent in food handling and processing. However, similar to conventional FCMs, small molecules can migrate into the …
Number of citations: 1 www.sciencedirect.com

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